molecular formula C15H7N3O12 B12659851 2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl CAS No. 153341-05-0

2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl

Cat. No.: B12659851
CAS No.: 153341-05-0
M. Wt: 421.23 g/mol
InChI Key: JZSLAHQVOVJZJL-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl is a nitroaromatic biphenyl derivative featuring three nitro (-NO₂) groups on one benzene ring and three carboxylic acid (-COOH) groups on the adjacent ring.

Properties

CAS No.

153341-05-0

Molecular Formula

C15H7N3O12

Molecular Weight

421.23 g/mol

IUPAC Name

2-(2,4,6-trinitrophenyl)benzene-1,3,5-tricarboxylic acid

InChI

InChI=1S/C15H7N3O12/c19-13(20)5-1-7(14(21)22)11(8(2-5)15(23)24)12-9(17(27)28)3-6(16(25)26)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)(H,23,24)

InChI Key

JZSLAHQVOVJZJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl typically involves the nitration of biphenyl derivatives. The process begins with the preparation of a biphenyl precursor, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl may involve a continuous flow process to enhance efficiency and yield. The use of advanced nitration techniques and optimized reaction conditions can lead to higher purity and better control over the final product’s properties.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.

    Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

Scientific Research Applications

1. Electronic Components:
The compound is utilized in the manufacturing of electronic components due to its properties as a dielectric material. It is particularly relevant in the production of printed circuit boards (PCBs), where it acts as a stabilizer and enhances the thermal properties of the materials used .

2. Polymer Chemistry:
In polymer science, 2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl serves as a curing agent for epoxy resins. Its ability to facilitate cross-linking reactions improves the mechanical strength and thermal stability of polymeric materials . This application is critical in producing durable coatings and adhesives used in various industries.

3. Environmental Studies:
The compound has been investigated for its potential as an environmental pollutant due to its persistence and toxicity. Research has focused on understanding its degradation pathways and ecological impacts in aquatic environments. Studies indicate that it can affect aquatic life by disrupting endocrine functions .

Case Study 1: Use in Printed Circuit Boards

A study conducted by Citizen Watch Co., Ltd. highlights the application of this compound in PCB manufacturing. The research demonstrated that incorporating 2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl improved the thermal stability and electrical insulation properties of the boards, making them suitable for high-performance electronic devices .

Case Study 2: Polymer Cross-Linking

In a polymer chemistry study published by ECETOC, the effectiveness of 2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl as a curing agent was evaluated. The findings revealed that the compound significantly enhanced the mechanical properties of epoxy resins used in coatings and adhesives. The study provided quantitative data on tensile strength improvements when varying concentrations of the compound were used .

Case Study 3: Ecotoxicological Assessment

Research focusing on the ecotoxicological impacts of 2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl revealed that it poses significant risks to aquatic organisms. A comprehensive assessment showed that exposure led to altered reproductive behaviors in fish species, raising concerns about its environmental persistence and bioaccumulation potential .

Data Tables

Application Area Details Impact
Electronic Components Used as a dielectric material in PCBsImproved thermal stability
Polymer Chemistry Acts as a curing agent for epoxy resinsEnhanced mechanical strength
Environmental Studies Investigated for toxicity and ecological impactDisruption of endocrine functions in aquatic life

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in biological systems. This oxidative stress can result in cellular damage or apoptosis, making the compound of interest for studying its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitroaromatic Compounds

Phenol, 2,4,6-Trinitro-, Ammonium Salt (CAS 131-89-5)
  • Structure: A trinitrophenol derivative with an ammonium counterion.
  • Key Differences : Lacks the biphenyl backbone and carboxylic acid groups.
  • Properties :
    • Higher solubility in polar solvents due to the ionic ammonium group.
    • Reduced thermal stability compared to the target compound, as aromatic nitro groups are destabilized by the absence of conjugated carboxylic acids.
    • Applications: Primarily used as an explosive intermediate or analytical reagent.
2,4,6-Trinitroxylene (TNX)
  • Structure : A trinitro-substituted xylene derivative.
  • Key Differences: Methyl groups instead of carboxylic acids; monocyclic structure.
  • Properties :
    • Lower density (1.65 g/cm³) and melting point (112°C) compared to the target compound due to reduced molecular rigidity.
    • Applications: Explosive plasticizer or propellant component.

Biphenyl Derivatives with Nitro and Carboxy Groups

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid (CAS 3807-81-6)
  • Structure : Biphenyl with two nitro and two carboxylic acid groups.
  • Key Differences : Fewer nitro groups (two vs. three) and asymmetrical substitution.
  • Properties :
    • Lower acidity (pKa ~2.5–3.0) due to reduced electron withdrawal from fewer nitro groups.
    • Applications: Intermediate in dye synthesis or polymer production.
Dimethyl 4,4'-Dinitrobiphenyl-2,2'-dicarboxylate (CAS 23305-76-2)
  • Structure : Methyl ester analogs of the above compound.
  • Key Differences : Ester groups instead of carboxylic acids.
  • Properties :
    • Enhanced solubility in organic solvents (e.g., toluene, dichloromethane).
    • Reduced thermal stability (decomposition ~200°C) compared to the carboxylic acid form.

Polycarboxylic Biphenyls

[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic Acid (CAS 4371-28-2)
  • Structure : Biphenyl with four carboxylic acid groups.
  • Key Differences : Absence of nitro groups; higher carboxylation density.
  • Applications: Materials science (e.g., porous coordination polymers).

Nitrogen-Rich Heterocycles

2,4,6-Trinitro-2,4,6-triazaheptane
  • Structure : Cyclic nitramine with three nitro groups.
  • Key Differences: Non-aromatic, nitrogen-rich heterocycle.
  • Properties :
    • Higher detonation velocity (~8,750 m/s) due to compact molecular structure.
    • Applications: Military explosives (e.g., RDX analogs).

Comparative Data Table

Compound Molecular Weight Functional Groups Thermal Stability (°C) Key Applications
2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl ~461.2* 3×NO₂, 3×COOH >250 (estimated) Energetic materials, ligands
Phenol, 2,4,6-Trinitro-, Ammonium Salt 246.1 3×NO₂, NH₄⁺ ~160 Explosives, reagents
Dimethyl 4,4'-Dinitrobiphenyl-2,2'-dicarboxylate 376.3 2×NO₂, 2×COOCH₃ ~200 Organic synthesis
2,4,6-Trinitro-2,4,6-triazaheptane 222.1 3×NO₂, cyclic nitramine ~210 High-energy explosives

*Estimated based on analogous structures.

Biological Activity

2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl (often abbreviated as TNTB) is a nitroaromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article reviews the biological activity of TNTB, focusing on its effects on various biological systems, mechanisms of action, and degradation pathways.

Chemical Structure and Properties

TNTB is characterized by its biphenyl structure with three nitro groups and three carboxylic acid groups. Its molecular formula is C15H9N3O9, and it has a molecular weight of 369.25 g/mol. The presence of multiple nitro groups contributes to its reactivity and potential toxicity.

PropertyValue
Molecular FormulaC15H9N3O9
Molecular Weight369.25 g/mol
CAS NumberNot available

Toxicological Effects

TNTB exhibits significant toxicological effects on various organisms. Studies have shown that exposure can lead to:

  • Hematological Effects : Prolonged exposure to TNTB has been associated with reductions in hemoglobin levels and alterations in hematocrit values in animal models, indicating potential impacts on the blood system .
  • Immunotoxicity : Chronic exposure can cause immune system dysfunction, leading to splenomegaly (enlargement of the spleen) and other immune-related issues .
  • Dermal Reactions : Contact with TNTB can result in allergic reactions such as skin irritation and dermatitis .

The biological activity of TNTB is primarily attributed to its ability to interact with cellular components:

  • Enzyme Inhibition : TNTB can inhibit key enzymes involved in metabolic pathways, leading to disruptions in normal cellular functions.
  • Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.

Environmental Impact and Biodegradation

Due to its persistence in the environment, understanding the biodegradation of TNTB is crucial for ecological safety. Various microorganisms have been studied for their ability to degrade TNTB effectively:

  • Microbial Degradation : Research indicates that certain fungi, such as Trichoderma viride, can degrade TNTB into less harmful metabolites through enzymatic processes . The major degradation products identified include amino derivatives that are less toxic.

Case Study: Degradation by Trichoderma viride

In a controlled study, Trichoderma viride was able to reduce TNTB concentrations significantly over a period of 10 days. The degradation efficiency was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), revealing the formation of less toxic compounds like 4-propyl benzaldehyde .

Summary of Research Findings

The following table summarizes key findings related to the biological activity and degradation pathways of TNTB:

Study FocusFindings
Hematological EffectsReduced hemoglobin and hematocrit levels
ImmunotoxicitySplenomegaly observed in chronic exposure
Microbial DegradationEffective breakdown by Trichoderma viride
Oxidative Stress InductionIncreased ROS production leading to cellular damage

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